molecular formula C28H44O4 B026064 (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 104870-37-3

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B026064
CAS No.: 104870-37-3
M. Wt: 444.6 g/mol
InChI Key: UHMSHZFVGABXAS-KIAAZJKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25,28-trihydroxyvitamin D2 involves multiple steps, starting from ergocalciferol. The key steps include hydroxylation reactions at specific positions on the ergocalciferol molecule. These reactions are typically carried out using reagents such as oxidizing agents and catalysts under controlled conditions to ensure the desired regioselectivity and stereoselectivity .

Industrial Production Methods: Industrial production of 1alpha,25,28-trihydroxyvitamin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate and purify the compound. The production process is optimized to achieve high yields and purity levels suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 1alpha,25,28-Trihydroxyvitamin D2 undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Conversion of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products: The major products formed from these reactions include various hydroxylated derivatives of ergocalciferol, which exhibit different biological activities and potencies .

Scientific Research Applications

1alpha,25,28-Trihydroxyvitamin D2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription . The molecular targets and pathways involved include genes related to calcium and phosphate homeostasis, bone mineralization, and immune response .

Comparison with Similar Compounds

    1alpha,25-Dihydroxyvitamin D2: Another active metabolite of vitamin D2 with similar biological activities.

    1alpha,25-Dihydroxyvitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.

    25-Hydroxyvitamin D2: A precursor to the active forms of vitamin D2, used as a biomarker for vitamin D status.

Uniqueness: 1alpha,25,28-Trihydroxyvitamin D2 is unique due to its additional hydroxyl group at the 28th position, which may confer distinct biological properties and potency compared to other vitamin D metabolites .

Properties

CAS No.

104870-37-3

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1

InChI Key

UHMSHZFVGABXAS-KIAAZJKISA-N

SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1,25,28-trihydroxyvitamin D 2

Origin of Product

United States

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